molecular formula C8H9BN2O2S B13348187 (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13348187
M. Wt: 208.05 g/mol
InChI Key: KNOJVYHWVJRNFA-UHFFFAOYSA-N
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Description

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 5-position with a 2-methylimidazole group and at the 2-position with a boronic acid moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing biaryl systems . The imidazole-thiophene scaffold may enhance electronic interactions in target systems, while the boronic acid group enables selective coupling with aryl halides.

Properties

Molecular Formula

C8H9BN2O2S

Molecular Weight

208.05 g/mol

IUPAC Name

[5-(2-methylimidazol-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O2S/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3

InChI Key

KNOJVYHWVJRNFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2C=CN=C2C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the incorporation of the thiophene ring through a series of coupling reactions . The boronic acid group is then introduced via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

Industrial production of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki coupling can produce various substituted aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine

The imidazole ring is a common motif in many biologically active molecules, and the thiophene ring can enhance the compound’s binding affinity and specificity for certain biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In drug design, the compound may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural analogues, emphasizing substituent variations and their implications:

Compound Name Substituent on Imidazole/Thiophene Molecular Weight (g/mol) Key Applications Reference ID
(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid 2-Methylimidazole on thiophene ~171.8 (analogue-based) Suzuki coupling, drug synthesis Inferred
(5-(1-Ethyl-4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)thiophen-2-yl)boronic acid 1-Ethyl, 4,5-bis(4-methoxyphenyl) groups Not reported Photovoltaic materials, sensors
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid Pyrimidine core with imidazole Not reported Kinase inhibition, bioconjugation
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid Unsubstituted thiophene-boronic acid 171.8 Cross-coupling, polymer synthesis

Key Observations :

  • Substituent Position : The 2-methyl group on the imidazole (target compound) likely reduces steric hindrance compared to bulkier substituents (e.g., 1-ethyl-4,5-bis(4-methoxyphenyl)), improving reactivity in coupling reactions .
  • Core Heterocycle : Pyrimidine-based analogues (e.g., 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid) exhibit distinct electronic profiles, favoring kinase inhibition over optoelectronic applications .
Reactivity in Suzuki-Miyaura Coupling
  • Efficiency : Thiophene-boronic acids generally show high reactivity due to sulfur’s electron-donating effects. For example, 2-thiopheneboronic acid efficiently couples with indazoles under mild conditions (yields >80%) .
  • Steric Effects : Bulky imidazole substituents (e.g., 1-ethyl-4,5-bis(4-methoxyphenyl)) may reduce coupling yields compared to simpler derivatives like the target compound .
Electronic and Optoelectronic Properties
  • DFT Studies: Analogues with electron-withdrawing quinoxaline separators (e.g., 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid) exhibit extended conjugation and enhanced charge transfer, critical for photovoltaic applications .
  • Imidazole Impact : The 2-methylimidazole group in the target compound may moderately enhance electron density on the thiophene ring, balancing solubility and charge transport .
Binding Affinity and Biophysical Interactions
  • Boronic Acid Role : Free boronic acids (e.g., β-amido boronic acids) show stronger binding to proteins (e.g., 20–5 µM affinity) compared to pinacol-protected derivatives, underscoring the importance of the boronic acid group’s availability .

Biological Activity

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a thiophene ring and an imidazole moiety, which may contribute to its reactivity and interaction with biological systems. The molecular formula is C₉H₈B N₂S, with a molecular weight of approximately 180.05 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to act as inhibitors of serine proteases and other enzymes. The presence of the boron atom allows for reversible covalent bonding with the active site of enzymes, potentially leading to inhibition of their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Research indicates that boronic acids can target cancer-related pathways, such as proteasome inhibition, leading to apoptosis in cancer cells. The imidazole ring may enhance the selectivity towards tumor cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various boronic acids, including this compound, against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that this compound had an MIC of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity compared to control compounds.

Case Study 2: Anticancer Properties

In a separate investigation, this compound was tested for its effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)15 µM

Q & A

Q. What are the primary synthetic routes for (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid?

The synthesis typically involves palladium-catalyzed cross-coupling or borylation reactions. A common approach is the reaction of halogenated thiophene derivatives (e.g., 5-bromo-2-methylimidazole-substituted thiophene) with bis(pinacolato)diboron under inert conditions. Key parameters include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ .
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
  • Base : Potassium acetate (KOAc) or Cs₂CO₃ .
    Characterization involves NMR (¹H/¹³C), mass spectrometry , and HPLC for purity validation .

Q. How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura couplings?

The electron-rich thiophene and imidazole substituents enhance the boronic acid's stability and modulate its reactivity. The 2-methylimidazole group increases steric hindrance, potentially slowing transmetallation but improving regioselectivity. Computational studies (e.g., DFT) can predict HOMO/LUMO distributions to optimize coupling efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when using this boronic acid in heteroaromatic cross-couplings?

Discrepancies in yields often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
  • Catalyst loading : Over 5 mol% Pd can lead to aggregation; <2 mol% may stall the reaction .
  • Substrate compatibility : Electron-deficient aryl halides pair better with this electron-rich boronic acid.
    Table 1 : Optimized conditions for coupling with 2-bromopyridine:
ParameterOptimal ValueYield (%)Reference
CatalystPd(dppf)Cl₂78
SolventTHF72
Temperature80°C85

Q. How do kinetic studies inform the design of boronic acid-based chemosensors using this compound?

Stopped-flow fluorescence assays reveal binding kinetics with diols (e.g., sugars). For this compound:

  • Binding rate (kₒₙ) : ~10³–10⁴ M⁻¹s⁻¹ for fructose, faster than glucose due to favorable stereoelectronics .
  • pH dependence : Binding is optimal at physiological pH (7.4), where the boronate-diol equilibrium favors complexation .

Q. What computational methods validate its interaction with biological targets (e.g., proteases)?

  • Molecular docking : Used to predict binding modes with serine proteases. The imidazole-thiophene scaffold shows affinity for catalytic triads (e.g., chymotrypsin-like proteases) .
  • MD simulations : Reveal stability of boronate-enzyme complexes over 100-ns trajectories, with RMSD <2 Å .

Methodological Challenges

Q. How to mitigate hydrolysis of the boronic acid group during storage?

  • Lyophilization : Store as a dry solid under argon.
  • Stabilizers : Add 1–5% 1,4-dioxane or pinacol to solutions to inhibit hydrolysis .
  • Temperature : –20°C for long-term stability .

Q. What analytical techniques resolve impurities in synthesized batches?

  • HPLC-MS : Identifies des-borylated byproducts (e.g., thiophene-imidazole derivatives).
  • ¹¹B NMR : Confirms boronic acid integrity (δ ~30 ppm for trigonal boron) .

Advanced Applications

Q. How does this compound compare to phenylboronic acids in catalytic systems?

  • Advantages : Thiophene’s electron-rich nature enhances oxidative stability; imidazole enables coordination to metal catalysts (e.g., Cu²⁺ in click chemistry) .
  • Limitations : Lower solubility in aqueous media vs. phenylboronic acids; requires co-solvents (e.g., DMSO) .

Q. Can it act as a dual-functional catalyst in tandem reactions?

Yes. Example:

Suzuki coupling with 4-bromostyrene.

Subsequent Michael addition using the imidazole as a base.
Yields improve with bifunctional ligands (e.g., XPhos) .

Contradictory Data Analysis

Q. Why do some studies report low inhibition of proteasomes despite computational predictions?

  • Steric hindrance : The 2-methyl group may block access to the proteasome’s catalytic β5 subunit.
  • Solution : Synthesize analogs with smaller substituents (e.g., H or F) and test IC₅₀ .

Future Research Directions

  • Hybrid materials : Incorporate into MOFs for heterogeneous catalysis.
  • Theranostics : Conjugate with fluorescent tags (e.g., naphthyridine) for real-time tracking in cells .

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